(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate

Catalog No.
S14884376
CAS No.
M.F
C20H28O6
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzyliden...

Product Name

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate

IUPAC Name

diethyl 2-[(3,4-dimethoxy-2-propan-2-ylphenyl)methylidene]butanedioate

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H28O6/c1-7-25-17(21)12-15(20(22)26-8-2)11-14-9-10-16(23-5)19(24-6)18(14)13(3)4/h9-11,13H,7-8,12H2,1-6H3

InChI Key

PXPPARZBKQVEJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=C(C(=C(C=C1)OC)OC)C(C)C)C(=O)OCC

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is a synthetic compound belonging to the class of succinates. Its molecular structure features a diethyl ester group attached to a benzylidene moiety, which contains two methoxy groups and an isopropyl substituent. The compound is characterized by its unique combination of functional groups, which may contribute to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

Typical of esters and aldehydes:

  • Condensation Reactions: The aldehyde functionality in the benzylidene group can undergo condensation reactions with various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Reduction Reactions: The carbonyl group may also be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Synthesis of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate typically involves:

  • Formation of Benzylidene Derivative:
    • Reacting 2-isopropyl-3,4-dimethoxybenzaldehyde with diethyl succinate in the presence of a base (e.g., sodium ethoxide) to form the corresponding benzylidene derivative.
  • Esterification:
    • The reaction mixture is refluxed to promote the formation of the diethyl ester linkage.
  • Purification:
    • The product can be purified through recrystallization or column chromatography to achieve high purity.

The unique structure of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate makes it suitable for various applications:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: May find applications in developing new materials due to its unique chemical properties.

Interaction studies involving (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate could provide insights into its pharmacodynamics and pharmacokinetics. Investigating its interactions with biological macromolecules like proteins and nucleic acids would be crucial for understanding its mechanism of action if it exhibits bioactivity.

Several compounds share structural similarities with (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Diethyl succinateSimple diesterUsed as a solvent and in organic synthesis
Benzaldehyde derivativesAldehyde functional groupKnown for various biological activities
Methoxy-substituted phenolsHydroxyl and methoxy groupsExhibits antioxidant properties

Uniqueness

The uniqueness of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate lies in its specific combination of an isopropyl group and two methoxy substituents on the aromatic ring, which may enhance its lipophilicity and potential biological activity compared to simpler analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

364.18858861 g/mol

Monoisotopic Mass

364.18858861 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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